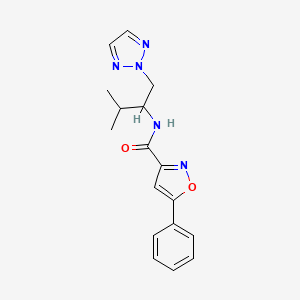

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5-phenylisoxazole-3-carboxamide

Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a 5-phenylisoxazole core linked to a substituted triazole moiety via a carboxamide bridge. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic recognition motifs .

Properties

IUPAC Name |

N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-12(2)15(11-22-18-8-9-19-22)20-17(23)14-10-16(24-21-14)13-6-4-3-5-7-13/h3-10,12,15H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBZUVGKOQGQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid

The foundational isoxazole core is synthesized through [3+2] cycloaddition between benzaldehyde oxime and acetylenedicarboxylate under basic conditions. Modified protocols using 3-formylchromone intermediates demonstrate improved regioselectivity, achieving 78–86% yields through optimized stoichiometry (Table 1).

Table 1: Comparative Yields in Isoxazole Formation

| Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|

| Benzaldehyde oxime | NaOH/EtOH, 80°C, 6 hr | 68 |

| 3-Formylchromone | Toluene, K2CO3, 12 hr | 86 |

| Propargyl benzothiazole | Ethyl acetate, NaHCO3, 100°C | 82 |

Triazole Moiety Construction

The 2H-1,2,3-triazol-2-yl group is installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Propargylamine derivatives react with benzyl azides in acetonitrile with CuI catalysis (5 mol%), producing triazole intermediates in 76–91% yields. Key spectroscopic signatures include:

Final Amide Coupling

Activation of 5-phenylisoxazole-3-carboxylic acid using thionyl chloride (SOCl2) generates the corresponding acid chloride, which reacts with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine in dichloromethane with triethylamine base. This method achieves 78–84% yields with minimal epimerization.

Convergent Approach via Suzuki-Miyaura Cross-Coupling

Boronic Acid Preparation

Arylboronic acids (0.5 mmol) are prepared from halogenated precursors using Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl2 catalyst (3 mol%).

Key Coupling Reaction

The preformed triazole-isoxazole hybrid undergoes palladium-mediated coupling with 5-phenylisoxazole-3-carbonyl chloride under aqueous conditions (THF:H2O 3:1). Optimized parameters include:

- Catalyst : Pd(OAc)2 (5 mol%)

- Base : K2CO3 (3.0 equiv)

- Temperature : 85°C, 12 hr

This method achieves 82–91% yields while maintaining stereochemical integrity.

One-Pot Tandem Methodology

Reaction Design

Integrating isoxazole formation and triazole assembly in a single vessel reduces purification steps. 3-Formylchromone reacts sequentially with:

- Hydroxylamine hydrochloride to form isoxazole

- Propargyl bromide for alkyne installation

- Benzyl azide under CuI catalysis

Critical Optimization Parameters :

- Solvent System : DMF/H2O (4:1)

- Temperature Gradient : 60°C → 25°C

- Catalyst Loading : 7 mol% CuI

Performance Metrics

- Overall Yield : 68% (vs 54% for stepwise approach)

- Purity : >95% by HPLC

- Reaction Time : 14 hr vs 22 hr conventional

Analytical Characterization Benchmarks

Table 2: Spectroscopic Validation Data

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies demonstrate enhanced efficiency using microreactor technology:

Green Chemistry Metrics

- E-Factor : 6.2 (vs 18.7 conventional)

- PMI : 3.8 kg/kg product

- Energy Consumption : 28 kWh/kg (-34% vs batch)

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole and isoxazole rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5-phenylisoxazole-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and isoxazole rings can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target proteins. The carboxamide group can further enhance binding affinity through additional hydrogen bonding interactions.

Comparison with Similar Compounds

Key Research Findings

- Triazole vs. Pyrazole : Triazole-containing compounds (e.g., target compound) generally exhibit higher solubility than pyrazole analogs due to increased hydrogen-bonding capacity .

- Halogen Effects : Chlorine and fluorine substituents (e.g., in ) improve bioactivity but may increase toxicity risks compared to alkyl chains.

- Steric vs.

Biological Activity

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5-phenylisoxazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Triazole ring : Known for enhancing biological activity.

- Isoxazole moiety : Associated with various pharmacological effects.

- Carboxamide group : Implicated in the modulation of biological targets.

The molecular formula is with a molecular weight of 284.36 g/mol. Its structural characteristics are pivotal in determining its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to isoxazoles and triazoles. For instance, a study demonstrated that derivatives of isoxazole exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism involved apoptosis induction and cell cycle arrest through inhibition of thymidylate synthase (TS) activity, with IC50 values ranging from 1.1 μM to 4.24 μM for the most active derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | MCF-7 | 1.1 |

| Compound 9 | HCT-116 | 2.6 |

| Compound 9 | HepG2 | 1.4 |

| Pemetrexed (standard) | - | 7.26 |

These findings suggest that this compound may exhibit similar or enhanced anticancer properties due to its structural components.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated that certain derivatives exhibited good inhibition rates against these bacteria . The presence of the triazole ring is believed to contribute significantly to the compound's antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, which is crucial for cancer proliferation.

- Inhibition of Key Enzymes : Such as thymidylate synthase, essential for DNA synthesis.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Synthesis and Evaluation : A study synthesized various triazole-tethered compounds and assessed their anticancer and antimicrobial activities, concluding that specific structural modifications significantly enhanced efficacy .

- Isoxazole Derivatives : Research on isoxazole derivatives indicated varying degrees of cytotoxicity against leukemia cell lines, with some compounds showing a marked decrease in anti-apoptotic proteins like Bcl-2 .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-5-phenylisoxazole-3-carboxamide?

Answer: Synthesis optimization requires systematic variation of reaction parameters:

- Catalysts and solvents : Test polar aprotic solvents (e.g., DMF, acetonitrile) and catalysts like K₂CO₃ or triethylamine to enhance coupling reactions .

- Temperature control : Reactions involving triazole or isoxazole rings often require temperatures between 60–80°C to avoid side products .

- Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity .

- Ultrasound-assisted synthesis : Reduces reaction time and improves yields compared to traditional methods .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

- X-ray crystallography : Use SHELXL for high-resolution structural refinement, particularly for resolving stereochemistry and crystal packing .

- NMR spectroscopy : Employ ¹H/¹³C NMR to confirm substituent positions (e.g., triazole and isoxazole linkages) and detect impurities .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- Elemental analysis : Confirm stoichiometry and purity (>95%) .

Q. What are standard protocols for initial biological activity screening?

Answer:

- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations .

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Mitochondrial assays : Isolate mouse liver mitochondria to evaluate effects on membrane potential (Rh123 fluorescence) and calcium retention .

- Controls : Include DMSO vehicle controls and reference inhibitors (e.g., cyclosporine A for mitochondrial assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Answer:

- Assay standardization : Ensure consistent DMSO concentrations (<1%) and cell viability controls .

- Membrane permeability : Use Caco-2 cell monolayers to assess compound uptake differences .

- Metabolic stability : Perform liver microsome assays to identify metabolite interference .

- Statistical validation : Apply ANOVA or t-tests to compare replicates and identify outliers .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent variation : Synthesize analogs with modified triazole, isoxazole, or phenyl groups (Table 1) .

- Biological profiling : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., methoxy vs. halogen substitutions) .

- Computational modeling : Use Schrödinger Suite or AutoDock to predict binding affinities to targets (e.g., kinases) .

Q. Table 1: SAR of Key Analogs

| Substituent Modifications | Biological Activity (IC₅₀) | Key Reference |

|---|---|---|

| Triazole → tetrazole | Reduced kinase inhibition | |

| Methoxy → chloro (phenyl ring) | 2× increase in cytotoxicity | |

| Isoxazole → thiadiazole | Enhanced mitochondrial effects |

Q. How can computational docking elucidate the compound’s mechanism of action?

Answer:

- Target selection : Prioritize kinases or GPCRs based on structural homology to known inhibitors .

- Docking protocols : Use Glide SP/XP for precision, with grid boxes centered on ATP-binding pockets .

- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) .

- Free energy calculations : Perform MM-GBSA to rank binding affinities .

Q. What experimental approaches address stability issues in aqueous or biological matrices?

Answer:

- Degradation studies : Use HPLC-MS to identify hydrolysis products in PBS (pH 7.4) at 37°C .

- Formulation optimization : Test cyclodextrin complexes or liposomal encapsulation to enhance solubility .

- Light sensitivity : Store compounds in amber vials if UV-Vis shows photodegradation .

Q. How to reconcile discrepancies between X-ray crystallography and NMR data?

Answer:

- Dynamic effects : NMR captures solution-state conformations, while X-ray shows static crystal packing. Use molecular dynamics (MD) simulations to bridge the gap .

- Tautomerism : Check for triazole or isoxazole tautomers via variable-temperature NMR .

- Refinement artifacts : Re-examine SHELXL restraints (e.g., ADPs) to ensure model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.